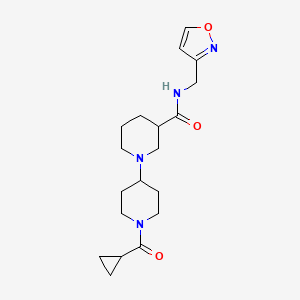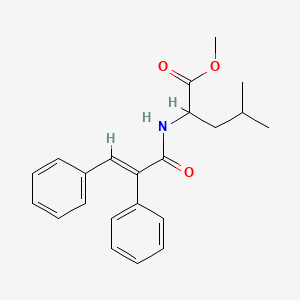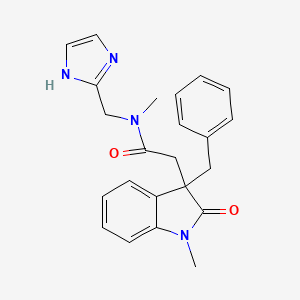
N-(2-chlorophenyl)-N'-(1,1-diethyl-2-propyn-1-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-N'-(1,1-diethyl-2-propyn-1-yl)urea, also known as DCPU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCPU is a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids in the body.
Mécanisme D'action
N-(2-chlorophenyl)-N'-(1,1-diethyl-2-propyn-1-yl)urea selectively inhibits the FAAH enzyme, which is responsible for the degradation of endocannabinoids such as anandamide and 2-arachidonoylglycerol. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which can activate cannabinoid receptors and produce therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in animal models. These effects are thought to be mediated by the increased levels of endocannabinoids in the body, which can activate cannabinoid receptors and modulate various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chlorophenyl)-N'-(1,1-diethyl-2-propyn-1-yl)urea has several advantages for lab experiments, including its selective inhibition of FAAH and its ability to increase endocannabinoid levels in the body. However, this compound has some limitations, including its low solubility in water and its potential off-target effects on other enzymes.
Orientations Futures
There are several future directions for research on N-(2-chlorophenyl)-N'-(1,1-diethyl-2-propyn-1-yl)urea, including:
1. Further studies on the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
2. Investigation of the potential therapeutic applications of this compound in various medical conditions, including pain, inflammation, anxiety, and depression.
3. Development of more potent and selective FAAH inhibitors based on the structure of this compound.
4. Exploration of the potential off-target effects of this compound on other enzymes and physiological processes.
5. Investigation of the safety and tolerability of this compound in humans.
Conclusion:
This compound is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound selectively inhibits the FAAH enzyme, which can increase the levels of endocannabinoids in the body and produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. Future research on this compound can lead to the development of novel therapies for various medical conditions.
Méthodes De Synthèse
N-(2-chlorophenyl)-N'-(1,1-diethyl-2-propyn-1-yl)urea can be synthesized through a multistep process that involves the reaction of 2-chlorobenzenamine with 1,1-diethyl-2-propyn-1-ol to form the intermediate 1-(2-chlorophenyl)-3-(1,1-diethyl-2-propyn-1-yloxy)propan-2-ol. This intermediate is then reacted with urea to form this compound.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-N'-(1,1-diethyl-2-propyn-1-yl)urea has been extensively studied for its potential therapeutic applications in various medical conditions, including pain, inflammation, anxiety, and depression. FAAH inhibitors like this compound have been shown to increase the levels of endocannabinoids in the body, which can have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-(3-ethylpent-1-yn-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-4-14(5-2,6-3)17-13(18)16-12-10-8-7-9-11(12)15/h1,7-10H,5-6H2,2-3H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQRWHOHXLZCST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NC(=O)NC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-benzyl-N-ethyl-N-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]sulfamide](/img/structure/B5364962.png)
![3-[2-(isobutylamino)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5364965.png)

![N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5365000.png)
![2-(5-fluoro-2-methylphenyl)-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methylacetamide](/img/structure/B5365004.png)

![(4aS*,8aR*)-1-(3-methylbutyl)-6-[(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5365023.png)
![1-[(3,4-difluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B5365029.png)
![7-(3-chloro-5-fluorobenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5365036.png)
![2-{[(1,1-dioxido-2,5-dihydro-3-thienyl)methyl]thio}-1H-benzimidazole](/img/structure/B5365043.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]acrylonitrile](/img/structure/B5365047.png)

![1-[(diphenylphosphoryl)acetyl]piperidine](/img/structure/B5365058.png)
